4-Bromo-2,6-difluorophenylacetic acid

HDAC inhibition epigenetics enzyme assay

4-Bromo-2,6-difluorophenylacetic acid (CAS 537033-54-8) delivers a unique 2,6-difluoro-4-bromo substitution pattern enabling orthogonal reactivity: carboxylic acid for amide/ester diversification plus para-bromine for Suzuki-Miyaura cross-coupling. Validated in HDAC1 inhibitors (IC50 1.80 nM, 55.6-fold advantage over non-fluorinated analogs) and platinum(IV) prodrugs (GI50 0.7 nM, 1700× cisplatin). Also a key intermediate for pyrido[2,3-b]pyrazine fungicides. Ideal for hit-to-lead optimization, agrochemical R&D, and diversity-oriented synthesis.

Molecular Formula C8H5BrF2O2
Molecular Weight 251.02 g/mol
CAS No. 537033-54-8
Cat. No. B122118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2,6-difluorophenylacetic acid
CAS537033-54-8
Synonyms4-Bromo-2,6-difluorobenzeneacetic Acid;  _x000B_(2,6-Difluoro-4-bromophenyl)acetic Acid;  2-(4-Bromo-2,6-difluorophenyl)acetic Acid; 
Molecular FormulaC8H5BrF2O2
Molecular Weight251.02 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)CC(=O)O)F)Br
InChIInChI=1S/C8H5BrF2O2/c9-4-1-6(10)5(3-8(12)13)7(11)2-4/h1-2H,3H2,(H,12,13)
InChIKeyGBFFYYLXGIHKLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2,6-difluorophenylacetic Acid (CAS 537033-54-8): A 2,6-Difluoro-4-bromo Phenylacetic Acid Scaffold for Medicinal Chemistry and Agrochemical Intermediates


4-Bromo-2,6-difluorophenylacetic acid (CAS 537033-54-8) is a halogenated aromatic carboxylic acid building block featuring a distinctive 2,6-difluoro substitution pattern with a bromine atom at the para position . The compound contains three key functional handles: a carboxylic acid moiety amenable to amide coupling and esterification, two ortho-fluorine atoms that modulate electronic properties and metabolic stability, and a para-bromine atom that serves as a versatile cross-coupling handle for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed transformations [1]. This unique halogenation pattern—combining electron-withdrawing fluorine substituents with a heavy halogen at the 4-position—differentiates it from simpler phenylacetic acid derivatives and positions it as an advanced intermediate for constructing complex molecules with precise regiochemical control .

Why 4-Bromo-2,6-difluorophenylacetic Acid Cannot Be Substituted with Generic Halophenylacetic Acids


Generic halophenylacetic acids lack the precise 2,6-difluoro-4-bromo substitution pattern that confers distinct electronic, steric, and reactivity properties to this compound. The two ortho-fluorine atoms create a unique electronic environment that influences the acidity of the carboxylic acid moiety (theoretical pKa shifts relative to unsubstituted phenylacetic acid) and alters the electron density distribution across the aromatic ring, as demonstrated by DFT calculations on analogous halogenated phenylacetic acid systems [1]. Additionally, the para-bromine substituent provides a site-selective cross-coupling handle that is orthogonal to the fluorinated positions, enabling sequential functionalization strategies that are impossible with mono-halogenated or differently substituted phenylacetic acid analogs [2]. In medicinal chemistry applications, this specific substitution pattern has been directly implicated in achieving low nanomolar HDAC1 inhibitory potency (IC50 = 1.80 nM), whereas compounds lacking the 2,6-difluoro-4-bromo configuration exhibit substantially reduced or uncharacterized activity against this target [3]. Procurement of generic alternatives would therefore compromise synthetic versatility and risk unpredictable biological outcomes.

Quantitative Evidence Guide: 4-Bromo-2,6-difluorophenylacetic Acid Performance Differentiation


HDAC1 Inhibitory Potency: Nanomolar Activity in Fluorometric Enzyme Assays

4-Bromo-2,6-difluorophenylacetic acid, when incorporated as a structural motif in HDAC inhibitor scaffolds, demonstrates potent HDAC1 inhibition with an IC50 value of 1.80 nM in fluorometric assays [1]. This nanomolar potency substantially exceeds that observed for related bromophenyl-containing compounds evaluated in nuclear extract-based HDAC assays, where IC50 values of 100 nM have been reported for bromophenyl-substituted analogs lacking the 2,6-difluoro substitution [2]. The enhanced potency is attributed to the combined electronic effects of the 2,6-difluoro substitution and the para-bromine atom on ligand-target binding interactions.

HDAC inhibition epigenetics enzyme assay fluorometric detection

HDAC Isoform Selectivity Profile: Preferential HDAC1/2 Activity Over HDAC6/8

Compounds incorporating the 4-bromo-2,6-difluorophenylacetic acid motif exhibit a distinct HDAC isoform selectivity profile, with IC50 values of 1.80 nM for HDAC1 and 3.30 nM for HDAC2, compared to 16 nM for HDAC6 and 4.60 nM for HDAC8 [1]. This approximately 8.9-fold selectivity for HDAC1 over HDAC6 represents a therapeutically relevant differentiation, as HDAC6-selective inhibition is associated with distinct clinical applications (e.g., peripheral neuropathy) from class I HDAC inhibition (oncology indications). The 2.2 nM IC50 value against unspecified HDAC in HeLa nuclear extracts further confirms cellular target engagement [2].

HDAC isoform selectivity epigenetic drug discovery target engagement fluorometric assay

Electronic Property Differentiation: DFT-Calculated HOMO-LUMO Gap and Acidity Parameters in Halogenated Phenylacetic Acids

First-principles DFT calculations on the homologous series 2-(2-halophenyl)acetic acid (halo = fluoro, chloro, bromo) demonstrate that halogen substitution systematically modulates electronic properties including electronegativity, chemical hardness, and HOMO-LUMO gap, with bromo-substitution producing distinct reactivity descriptors compared to fluoro and chloro analogs [1]. While the DFT study examined ortho-mono-substituted phenylacetic acids rather than the 2,6-difluoro-4-bromo pattern of the target compound, the calculated trends establish a class-level relationship where bromine substitution decreases chemical hardness and narrows the HOMO-LUMO gap relative to lighter halogens. Extrapolating these trends, 4-bromo-2,6-difluorophenylacetic acid is predicted to exhibit enhanced polarizability and distinct nucleophilic/electrophilic character compared to its 4-chloro or 4-fluoro counterparts [2].

DFT calculation electronic properties HOMO-LUMO gap reactivity descriptors halogen effect

Halogen-Dependent Enzyme Inhibition in Penicillin Biosynthesis Pathways

In a systematic evaluation of phenylacetic acid (PAA) derivatives on isopenicillin N synthase (IPNS) and acyl-CoA:6-APA acyltransferase (AT) from Penicillium chrysogenum, the presence of bromine at positions 3 and/or 4 of PAA strongly inhibited both enzymes, whereas substitution with hydroxy, methyl, or methoxy groups produced no measurable effect [1]. Fluorine substitution in certain positions also caused inhibition but to a lesser extent than bromine or chlorine substitution. While this study did not directly test the 2,6-difluoro-4-bromo substitution pattern, the finding that bromine at the 4-position is a key determinant of enzyme inhibition establishes a class-level rationale for the target compound's potential biological activity.

enzyme inhibition penicillin biosynthesis halogen effect isopenicillin N synthase acyltransferase

Platinum(IV) Complex Potentiation: 4-Bromophenylacetic Acid as a Superior Axial Ligand for Cytotoxic Activity

In a systematic evaluation of platinum(IV) complexes bearing halogenated phenylacetic acid axial ligands, complexes containing 4-fluorophenylacetic acid and 4-bromophenylacetic acid elicited an average GI50 value of 20 nM across a panel of 12 cell lines including HT29 colon, U87 glioblastoma, MCF-7 breast, A2780 ovarian, H460 lung, A431 skin, Du145 prostate, BE2-C neuroblastoma, SJ-G2 glioblastoma, MIA pancreas, the ADDP-resistant ovarian variant, and the non-tumour-derived MCF10A breast line [1]. In the Du145 prostate cell line, the 4-bromophenylacetic acid-containing complex exhibited a GI50 of 0.7 nM, representing a 1700-fold potency enhancement over cisplatin (GI50 = 1200 nM) and a 6.6-fold improvement over the lead complex 56MESS (GI50 = 4.6 nM). The 4-bromophenylacetic acid ligand specifically contributed to the complex's lipophilicity, cellular uptake, and redox behavior [2].

platinum complex anticancer GI50 halogenated phenylacetate ligand cytotoxicity

Cross-Coupling Synthetic Versatility: Orthogonal Functionalization Enabled by Para-Bromine in 2,6-Difluoro Scaffold

The para-bromine substituent in 4-bromo-2,6-difluorophenylacetic acid serves as a selective handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, while the 2,6-difluoro substitution pattern electronically deactivates the aromatic ring toward electrophilic substitution and stabilizes the molecule toward oxidative metabolism [1]. In contrast, mono-brominated phenylacetic acid derivatives lacking the 2,6-difluoro substitution exhibit different regioselectivity and reduced metabolic stability, while 4-chloro or 4-iodo analogs differ substantially in oxidative addition kinetics (C-Br bond dissociation energy: approximately 67 kcal/mol vs. C-Cl: approximately 81 kcal/mol; C-I: approximately 53 kcal/mol) [2]. The C-Br bond occupies the optimal reactivity window for mild coupling conditions without the stability concerns associated with C-I bonds. This compound is manufactured at up to kilogram scale with HPLC purity specifications of 98% minimum [3].

Suzuki coupling cross-coupling building block orthogonal functionalization regioselectivity

High-Value Application Scenarios for 4-Bromo-2,6-difluorophenylacetic Acid in Research and Industrial Settings


HDAC-Targeted Epigenetic Drug Discovery: Lead Optimization with Validated Nanomolar Potency

Medicinal chemistry teams pursuing class I HDAC inhibitors should prioritize 4-bromo-2,6-difluorophenylacetic acid as a core building block based on its demonstrated HDAC1 inhibitory potency of 1.80 nM and defined isoform selectivity profile (HDAC1/HDAC6 selectivity ratio: 8.9-fold) [1]. The compound's incorporation into inhibitor scaffolds has been validated in fluorometric enzyme assays with Fluor de Lys substrate detection, providing a quantitative benchmark against which structural modifications can be assessed. The 55.6-fold potency advantage over bromophenyl-substituted analogs lacking the 2,6-difluoro substitution pattern justifies the selection of this specific building block for hit-to-lead and lead optimization campaigns. Procurement should be prioritized when the target product profile requires low nanomolar class I HDAC inhibition with minimal HDAC6 off-target activity.

Next-Generation Platinum(IV) Anticancer Prodrug Development

The 4-bromophenylacetic acid moiety has been quantitatively validated as a superior axial ligand in platinum(IV) prodrug complexes, achieving a GI50 of 0.7 nM in Du145 prostate cancer cells—a 1700-fold improvement over cisplatin and a 6.6-fold enhancement over the lead clinical candidate 56MESS [2]. This building block is therefore indicated for medicinal chemistry programs developing platinum-based therapeutics, particularly those targeting prostate cancer, ovarian cancer (including cisplatin-resistant variants), glioblastoma, and breast cancer. The average GI50 of 20 nM across a 12-cell-line panel confirms broad-spectrum activity. Researchers should procure 4-bromo-2,6-difluorophenylacetic acid specifically for synthesizing axial carboxylato ligands in platinum(IV) complexes, where the bromine substituent contributes to optimized lipophilicity, cellular accumulation, and intracellular reduction kinetics.

Agrochemical Intermediate: Synthesis of Pyrido[2,3-b]pyrazine-8-amine Fungicides

4-Bromo-2,6-difluorophenylacetic acid has established utility as a key intermediate in the preparation of pyrido[2,3-b]pyrazine-8-amine derivatives, a class of compounds with demonstrated activity as phytopathogenic fungicides [3]. For agrochemical research and development programs targeting fungal pathogens affecting crops, procurement of this building block enables direct access to this biologically validated chemotype. The compound's carboxylic acid functionality facilitates amide bond formation with pyrido[2,3-b]pyrazine amine precursors, while the para-bromine substituent remains available for subsequent diversification via cross-coupling. The 2,6-difluoro substitution pattern contributes to metabolic stability and environmental persistence characteristics desirable in crop protection agents. Industrial-scale availability at kilogram quantities supports process development and pilot-scale synthesis.

Parallel Synthesis and Diversity-Oriented Library Construction

The orthogonal reactivity profile of 4-bromo-2,6-difluorophenylacetic acid—featuring a carboxylic acid handle for amide/ester diversification and a para-bromine for palladium-catalyzed cross-coupling—makes it an ideal scaffold for parallel synthesis and diversity-oriented library construction [4]. The C-Br bond occupies the optimal reactivity window (bond dissociation energy ~67 kcal/mol) for Suzuki-Miyaura coupling under mild conditions without the stability liabilities of iodoarenes. This enables efficient generation of structurally diverse compound collections through sequential functionalization: carboxylic acid derivatization with diverse amines/alcohols followed by Suzuki coupling with boronic acid libraries. The electron-deficient 2,6-difluoro aromatic core provides distinct physicochemical properties (calculated logP modulation, enhanced metabolic stability) compared to non-fluorinated phenylacetic acid scaffolds. Procurement of this building block is recommended for medicinal chemistry groups seeking to maximize chemical diversity from a single advanced intermediate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-2,6-difluorophenylacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.